4-Hydroxycyclophosphamide
Overview
Description
4-Hydroxycyclophosphamide is a key metabolite of cyclophosphamide, an alkylating agent widely used in chemotherapy. This metabolite plays a crucial role in the drug's pharmacodynamics, acting as an intermediate in the formation of the active cytotoxic compounds.
Synthesis Analysis
4-Hydroxycyclophosphamide is synthesized as the initial metabolite following the administration of cyclophosphamide, with its ultimate conversion to the cytotoxic metabolite phosphoramide mustard being initiated by ring opening (Borch & Millard, 1987).
Molecular Structure Analysis
The molecular structure of 4-hydroxycyclophosphamide features an axial phosphoryl oxygen and equatorial dialkylamino group, with the peroxide group attached to C4 being axial. This configuration is critical for its cytostatic activity (Camerman & Smith, 1975).
Chemical Reactions and Properties
4-Hydroxycyclophosphamide undergoes a ring-opening reaction to produce aldophosphamide, which is a precursor to the cytotoxic compound phosphoramide mustard. This process is subject to general-acid catalysis, and the equilibrium composition is independent of buffer structure and pH (Borch & Millard, 1987).
Physical Properties Analysis
The physical properties of 4-hydroxycyclophosphamide include its stability under acidic conditions and its ability to equilibrate rapidly to a mixture of activated cyclophosphamide metabolites suitable for in vitro use. This stability and rapid equilibration make it a convenient compound for scientific studies (Borch & Millard, 1987).
Chemical Properties Analysis
The chemical behavior of 4-hydroxycyclophosphamide, particularly its ability to undergo ring opening and subsequent reactions to form cytotoxic metabolites, is crucial for its function as an antineoplastic agent. Its reactivity is influenced by factors such as pH, the presence of catalysts, and its stereochemistry (Camerman & Smith, 1975; Borch & Millard, 1987).
Scientific Research Applications
Pharmacokinetics and Influence of Covariates
- A study evaluated the pharmacokinetics of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide, in patients with lupus nephritis and small vessel vasculitis. It highlighted the influence of clinical and pharmacogenetic covariates on the disposition of these compounds, indicating their potential impact on clinical efficacy (Joy et al., 2012).
Analytical Methods for Detection
- The development of a liquid chromatography method for measuring 4-hydroxycyclophosphamide in plasma was detailed. This method involved the stabilization and conversion of 4-hydroxycyclophosphamide into a fluorescent derivative for detection (Griškevičius et al., 2002).
Cellular Impact and Apoptosis Induction
- Research demonstrated that 4-hydroxycyclophosphamide can enhance TNF-alpha-induced apoptotic cell death in murine vascular endothelial cells. This suggests a role in modulating cellular apoptosis, particularly in the context of systemic inflammatory disorders (Ohtani et al., 2006).
Influence of Genetic Polymorphisms
- Studies have shown that polymorphisms in drug metabolizing enzymes (like CYP2B6, CYP2C9, CYP3A4, and others) can affect the pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide. These findings are significant for understanding individual variations in drug metabolism and response (Ekhart et al., 2008).
Clinical Pharmacology and Metabolism
- Research into the metabolism of cyclophosphamide in humans, dogs, cats, and mice revealed significant interspecies and intraspecies variations, which have implications for its clinical use across different species (Ramirez et al., 2018).
Phenotyping in Cancer Patients
- A phenotyping study of cyclophosphamide 4-hydroxylation in Malay cancer patients was conducted, showing a majority as ultrarapid metabolizers. This study aids in understanding the metabolic profiling of cyclophosphamide in specific populations (Hasanah et al., 2021).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
There are ongoing studies to shed light on the cardiotoxic mechanisms of cyclophosphamide and its main biotransformation products, through classic and metabolomics studies . Differences in cytotoxic mechanisms were observed for the two different cellular states used and for the three molecules, which should be taken into consideration in the study of cyclophosphamide cardiotoxic mechanisms .
properties
IUPAC Name |
2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANONBLIHMVXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960669 | |
Record name | 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycyclophosphamide | |
CAS RN |
40277-05-2 | |
Record name | 4-Hydroxycyclophosphamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40277-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxycyclophosphamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040277052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40277-05-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYCYCLOPHOSPHAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XBF4E50HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxycyclophosphamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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